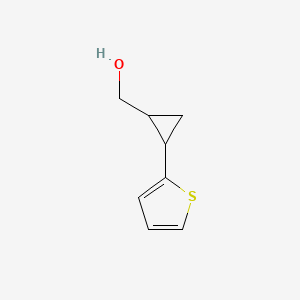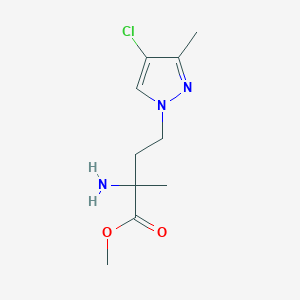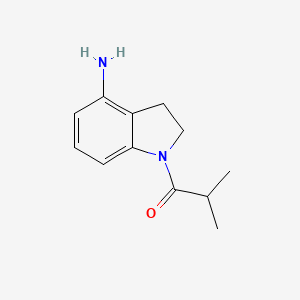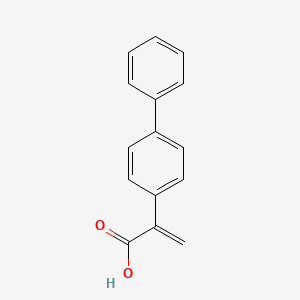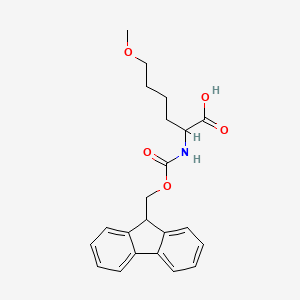![molecular formula C7H10BrClN2O B13535825 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an amine group linked via an ethoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride typically involves the following steps:
Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Ether Formation: The brominated pyridine is then reacted with ethylene glycol in the presence of a base to form the ethoxy bridge.
Amination: The resulting compound is then treated with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy bridge provides structural flexibility, allowing the compound to fit into various binding pockets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(6-Bromopyridin-2-yl)ethan-1-one: Contains a ketone group instead of an ethoxy bridge.
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine: Lacks the hydrochloride salt form.
Uniqueness
2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is unique due to its combination of a brominated pyridine ring, an ethoxy bridge, and an amine group in the hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H10BrClN2O |
|---|---|
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
2-(6-bromopyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H |
InChI-Schlüssel |
JTKXNBNCSLJPEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





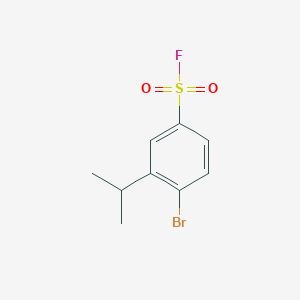

![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)

